molecular formula C4H7N5O4S B119103 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate CAS No. 1603-02-7

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Cat. No.: B119103
CAS No.: 1603-02-7
M. Wt: 221.2 g/mol
InChI Key: DJUGBKWOBAOTFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate
  • 2,4-Diamino-6-hydroxypyrimidine
  • 2,4,6-Triaminopyrimidine

Comparison: 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is unique due to its specific arrangement of amino groups and its sulfate ester form. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, its sulfate ester form enhances its solubility and stability, making it more suitable for certain industrial applications .

Properties

IUPAC Name

(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUGBKWOBAOTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862708
Record name 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603-02-7
Record name 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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